N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and an acetamide moiety at position 2. This compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are extensively studied for their antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(6-8(7)2)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGNEELCSHICFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring, which is known for its bioactivity. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The introduction of the acetamide group enhances the compound's solubility and biological activity.
Synthetic Routes
- Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides.
- Introduction of Acetamide : Amide bond formation using coupling reagents like EDCI or DCC.
Biological Activities
The 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Numerous studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as breast cancer (T-47D) and leukemia (K-562) .
- Antimicrobial Properties : Research indicates that these compounds possess antibacterial and antifungal activities. The oxadiazole moiety enhances interaction with microbial targets, leading to effective inhibition .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anticancer Screening : A study screened several oxadiazole derivatives for anticancer activity against the National Cancer Institute's cell line panel. One notable compound demonstrated over 90% growth inhibition in breast and leukemia cancer cell lines .
- Antimicrobial Testing : In vitro assays showed that certain oxadiazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria effectively .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of oxadiazole derivatives. For example:
- A review highlighted the synthesis of new oxadiazole compounds that showed promising anticancer activity with IC50 values in the low micromolar range against various cancer types .
- Computational studies have provided insights into the electronic properties and binding affinities of these compounds to biological targets, aiding in drug design efforts .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethylphenyl group in the target compound provides moderate hydrophobicity compared to electron-deficient dichlorophenyl (e.g., ) or electron-rich trimethoxyphenyl (e.g., ) substituents.
Physicochemical Properties
Comparative physicochemical data for selected compounds:
Key Observations :
Enzyme Inhibition
Comparative enzyme inhibition
Key Observations :
- Sulfanyl-containing derivatives (e.g., ) show superior AChE/BChE inhibition compared to non-sulfanyl analogs, likely due to enhanced thioether-mediated interactions.
- The trimethoxyphenyl derivative exhibits moderate LOX inhibition, suggesting substituent-dependent activity.
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 246.26 g/mol. The structure features an oxadiazole ring, which is known for its pharmacological significance.
The biological activity of this compound can be attributed to several potential mechanisms:
- Anticancer Activity : Oxadiazole derivatives have been reported to inhibit various enzymes and growth factors associated with cancer progression. For instance, they may target telomerase and histone deacetylase (HDAC), leading to apoptosis in cancer cells .
- Antimicrobial Properties : Some studies suggest that compounds within this class exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Biological Activity Overview
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer properties of oxadiazole derivatives, this compound demonstrated significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of less than 0.14 μM. This suggests a potent ability to inhibit cell growth and induce apoptosis .
- Antimicrobial Activity : Another study highlighted the compound's effectiveness against Gram-positive bacteria. The mechanism was hypothesized to involve interference with the bacterial membrane integrity and metabolic processes.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring has been correlated with increased anticancer activity due to improved interactions with target enzymes .
- Combination Therapies : Combining this compound with other chemotherapeutic agents has shown synergistic effects in preclinical models, suggesting potential for combination therapies in cancer treatment .
Q & A
Basic: What are the standard synthetic routes for preparing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide and its derivatives?
The synthesis typically involves cyclization of hydrazide intermediates. A common method includes:
- Step 1 : Condensation of 3,4-dimethylbenzoic acid hydrazide with a substituted acetamide precursor.
- Step 2 : Cyclization using reagents like POCl₃ or H₂SO₄ under reflux to form the oxadiazole ring .
- Step 3 : Purification via recrystallization or column chromatography to isolate the target compound. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity .
Basic: How is structural characterization of this compound performed post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and acetamide backbone integrity. For example, the 3,4-dimethylphenyl group shows aromatic protons at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 315.12 for C₁₆H₁₆N₃O₂) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in this compound class?
Methodologies include:
- Substituent Variation : Comparing derivatives with different aryl groups (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) to assess effects on antimicrobial or anticancer activity .
- Biological Assays : Testing against enzyme targets (e.g., COX-2 for anti-inflammatory activity) or microbial strains (e.g., S. aureus) to correlate substituent effects with potency .
- Computational Modeling : Docking studies to predict interactions between the oxadiazole ring and biological targets (e.g., hydrogen bonding with amino acid residues) .
Advanced: How can contradictory data on biological activities of similar oxadiazole derivatives be resolved?
Contradictions often arise due to substituent-specific effects or assay variability. Strategies include:
- Comparative Studies : Testing compounds under identical conditions (e.g., MIC assays for antimicrobial activity) .
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., electron-donating groups enhancing antioxidant activity) .
- Mechanistic Profiling : Using enzyme inhibition assays (e.g., lipoxygenase for anti-inflammatory effects) to isolate specific pathways .
Advanced: What computational methods predict binding interactions of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions between the oxadiazole ring and enzyme active sites (e.g., π-π stacking with tyrosine residues) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns simulations) .
- QSAR Modeling : Quantitative parameters (e.g., logP, polar surface area) correlate with bioavailability or toxicity .
Advanced: What challenges exist in optimizing pharmacokinetic properties of this compound?
Key challenges and solutions:
- Solubility : The hydrophobic 3,4-dimethylphenyl group reduces aqueous solubility. Strategies include PEGylation or co-solvent systems .
- Metabolic Stability : Oxadiazole rings may undergo hydrolysis. Structural modifications (e.g., fluorination) or prodrug approaches enhance stability .
- Bioavailability : Low permeability can be addressed via nanoformulations (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
